molecular formula C14H15NO3S B12911875 Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate CAS No. 823219-85-8

Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B12911875
CAS No.: 823219-85-8
M. Wt: 277.34 g/mol
InChI Key: ISNHKJHZFIRLIH-UHFFFAOYSA-N
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Description

Ethyl 5-((p-tolylthio)methyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound is characterized by the presence of an ethyl ester group at the 3-position and a p-tolylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((p-tolylthio)methyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-tolylthioacetic acid with ethyl 3-oxo-2-(p-tolylthio)propanoate in the presence of a base such as sodium hydride. The reaction mixture is then heated to promote cyclization, forming the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((p-tolylthio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-((p-tolylthio)methyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-((p-tolylthio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The isoxazole ring can also interact with nucleic acids, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((p-tolylthio)methyl)isoxazole-3-carboxylate is unique due to the presence of the p-tolylthio group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

823219-85-8

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-3-17-14(16)13-8-11(18-15-13)9-19-12-6-4-10(2)5-7-12/h4-8H,3,9H2,1-2H3

InChI Key

ISNHKJHZFIRLIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC2=CC=C(C=C2)C

Origin of Product

United States

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